molecular formula C16H17NO2 B5207477 N-(2-hydroxy-2-phenylethyl)-3-methylbenzamide

N-(2-hydroxy-2-phenylethyl)-3-methylbenzamide

Cat. No.: B5207477
M. Wt: 255.31 g/mol
InChI Key: YLNAJDDAYBBXQA-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-phenylethyl)-3-methylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide group attached to a 2-hydroxy-2-phenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-phenylethyl)-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with 2-amino-2-phenylethanol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with 2-amino-2-phenylethanol to yield the desired benzamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-phenylethyl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-phenylethyl)-3-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the benzamide moiety can interact with various enzymes and receptors. These interactions can modulate biochemical pathways and lead to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxy-2-phenylethyl)-3-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-(2-hydroxy-2-phenylethyl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-12-6-5-9-14(10-12)16(19)17-11-15(18)13-7-3-2-4-8-13/h2-10,15,18H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNAJDDAYBBXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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